4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide
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Overview
Description
4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a complex structure with a chromenyl moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Synthesis of 4-butyl-2-oxo-2H-chromene-7-ol: This intermediate is prepared by the cyclization of 4-butylphenol with ethyl acetoacetate under acidic conditions.
Formation of 4-butyl-2-oxo-2H-chromen-7-yl acetate: The hydroxyl group of the chromene intermediate is acetylated using acetic anhydride.
Coupling with 4-aminobenzamide: The acetylated chromene is then coupled with 4-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling up reaction volumes: Using larger reactors and optimizing reaction conditions to maintain consistent quality.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide undergoes various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amides or thioamides.
Scientific Research Applications
4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Studied for its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and receptors like estrogen receptors.
Pathways Involved: Inhibition of COX enzymes leading to reduced inflammation, and modulation of estrogen receptor activity affecting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide
- 4-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide
Uniqueness
4-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzamide is unique due to its butyl substitution, which influences its lipophilicity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to its methyl and ethyl analogs.
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
4-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]benzamide |
InChI |
InChI=1S/C22H22N2O5/c1-2-3-4-15-11-21(26)29-19-12-17(9-10-18(15)19)28-13-20(25)24-16-7-5-14(6-8-16)22(23)27/h5-12H,2-4,13H2,1H3,(H2,23,27)(H,24,25) |
InChI Key |
AELIPGLOKJKRRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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